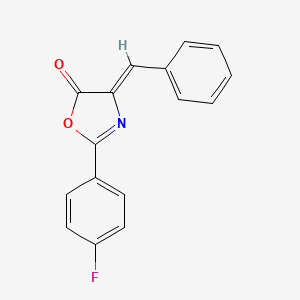
4-benzylidene-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BFO is a synthetic compound that belongs to the family of oxazolone derivatives. It was first synthesized in 2006 and has since been studied for its potential therapeutic applications. BFO has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of BFO is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. BFO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. BFO has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
BFO has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. BFO has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. Additionally, BFO has been shown to inhibit the growth of various pathogenic bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BFO is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Additionally, BFO has exhibited promising results in various scientific research studies, indicating its potential therapeutic applications. However, one of the limitations of BFO is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BFO. One potential area of research is the development of new drugs based on BFO for the treatment of inflammatory diseases, cancer, and infectious diseases. Another area of research is the identification of the specific enzymes and signaling pathways that BFO targets, which could provide insight into its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of BFO for therapeutic use.
In conclusion, BFO is a promising compound that has exhibited anti-inflammatory, anti-tumor, and anti-microbial properties in scientific research studies. Its relatively simple synthesis method and potential therapeutic applications make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations for therapeutic use.
Métodos De Síntesis
The synthesis of BFO involves the condensation of 4-fluorobenzaldehyde with glycine in the presence of acetic anhydride and catalytic amount of sulfuric acid. The resulting intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to yield BFO. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
BFO has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. BFO has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, BFO has exhibited anti-microbial activity against various pathogenic bacteria and fungi.
Propiedades
IUPAC Name |
(4Z)-4-benzylidene-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-13-8-6-12(7-9-13)15-18-14(16(19)20-15)10-11-4-2-1-3-5-11/h1-10H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWBKFREHTUCQ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylidene-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)
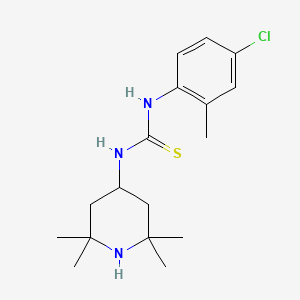
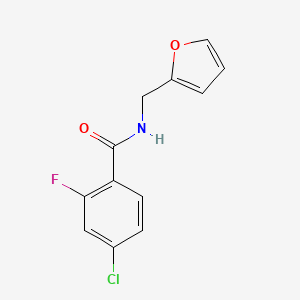
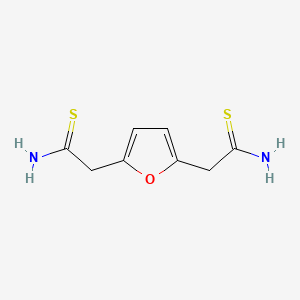
![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)

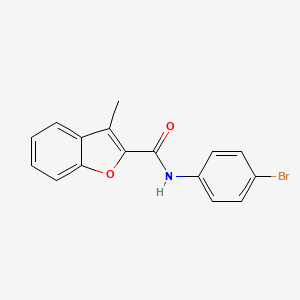
![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)